8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one
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Overview
Description
8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one is a heterocyclic compound with a molecular formula of C10H6ClN3O and a molecular weight of 219.63 g/mol . This compound is part of the imidazoquinoxaline family, which is known for its diverse biological activities, including antitumor, anticonvulsant, and anxiolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one typically involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. One common method includes the use of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, which proceeds through aromatic nucleophilic substitution of halogen and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydride and potassium carbonate are often used in substitution reactions.
Major Products
Scientific Research Applications
8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one involves its interaction with various molecular targets and pathways. For instance, it has a high affinity for benzodiazepine receptors, which contributes to its anxiolytic effects . Additionally, it acts as an antagonist of adenosine and benzodiazepine receptors, and as an inhibitor of various kinases and phosphodiesterases .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring system.
Quinoxalines: A broader class of compounds that includes imidazoquinoxalines and exhibits a wide range of biological activities.
Uniqueness
8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 8-position, which imparts distinct chemical and biological properties . This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various therapeutic applications .
Properties
IUPAC Name |
8-chloro-5H-imidazo[1,5-a]quinoxalin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-6-1-2-7-8(3-6)14-5-12-4-9(14)10(15)13-7/h1-5H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPSBLMJISTJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N3C=NC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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